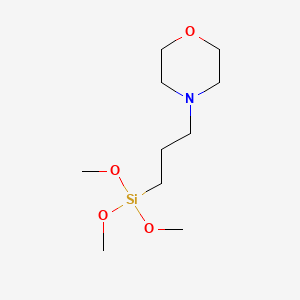

4-(3-(Trimethoxysilyl)propyl)morpholine

Description

4-(3-(Trimethoxysilyl)propyl)morpholine is an organosilicon compound featuring a morpholine ring linked to a trimethoxysilyl group via a propyl chain. This compound is commercially available (CymitQuimica) and is primarily utilized as a silane coupling agent in materials science for surface modification, adhesion promotion, and hybrid material synthesis .

Properties

IUPAC Name |

trimethoxy(3-morpholin-4-ylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO4Si/c1-12-16(13-2,14-3)10-4-5-11-6-8-15-9-7-11/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDOIAGBSYPPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCN1CCOCC1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067589 | |

| Record name | Morpholine, 4-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31024-54-1 | |

| Record name | 4-[3-(Trimethoxysilyl)propyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31024-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(3-(trimethoxysilyl)propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine, 4-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(trimethoxysilyl)propyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Trimethoxysilyl)propyl)morpholine typically involves the reaction of morpholine with 3-chloropropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:

Morpholine+3-Chloropropyltrimethoxysilane→4-(3-(Trimethoxysilyl)propyl)morpholine+HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of 4-(3-(Trimethoxysilyl)propyl)morpholine is scaled up using similar synthetic routes. The process involves the use of large reactors equipped with moisture control systems to ensure the purity of the final product. The reaction conditions are optimized to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trimethoxysilyl)propyl)morpholine undergoes various chemical reactions, including:

Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water to form silanols.

Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: Silanols and methanol.

Condensation: Siloxane polymers.

Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-(3-(Trimethoxysilyl)propyl)morpholine has a wide range of applications in scientific research, including:

Surface Modification: Used as a coupling agent to modify the surface properties of materials, enhancing adhesion and compatibility.

Polymer Chemistry: Incorporated into polymer matrices to improve mechanical and thermal properties.

Biomedical Research: Utilized in the development of drug delivery systems and biocompatible coatings.

Catalysis: Acts as a ligand in catalytic reactions, improving the efficiency and selectivity of the catalysts.

Mechanism of Action

The mechanism of action of 4-(3-(Trimethoxysilyl)propyl)morpholine is primarily based on its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with other silanol-containing surfaces. This property makes it an effective coupling agent and surface modifier.

Comparison with Similar Compounds

Reactivity and Functional Group Influence

- Trimethoxysilyl Group: Hydrolyzes in moisture to form silanol groups, enabling covalent bonding to hydroxylated surfaces (e.g., silica, metals). This property is critical for adhesion in composites and coatings .

- Chloropropyl vs. Bromophenyl : The chloropropyl group (in 4-(3-Chloropropyl)morpholine) facilitates nucleophilic substitution reactions, making it a versatile intermediate in drug synthesis . Bromophenyl derivatives (e.g., 4-(3-Bromophenylpropyl)morpholine) participate in Suzuki-Miyaura cross-coupling reactions for aryl-aryl bond formation, useful in medicinal chemistry .

- Methacrylate–POSS Hybrid : Combines polymerizable methacrylate with rigid POSS cages, enhancing mechanical strength in bone scaffolds .

Application-Specific Comparisons

- Biomedical Engineering : The methacrylate-POSS hybrid () forms macroporous structures suitable for bone regeneration, whereas 4-(3-(Trimethoxysilyl)propyl)morpholine is more suited for surface functionalization of medical devices.

- Pharmaceuticals : Fomocine’s aromatic ether and bulky substituent () enhance lipid solubility, optimizing it for local anesthesia. In contrast, the fluoropyridinyl sulfonyl derivative () targets KEAP1 cysteine residues for neuroprotective effects in Parkinson’s disease.

- Materials Science : The trimethoxysilyl derivative’s surface adhesion properties contrast with chloropropyl/bromophenyl analogs, which prioritize reactivity in synthetic chemistry.

Biological Activity

4-(3-(Trimethoxysilyl)propyl)morpholine (TMPM) is an organosilicon compound that has garnered attention in both materials science and biological research. Its unique structure, which combines a morpholine ring with a trimethoxysilyl group, endows it with versatile reactivity and potential biological applications. This article delves into the biological activity of TMPM, highlighting its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

TMPM features a morpholine ring attached to a propyl chain with a trimethoxysilyl group, allowing it to engage in various chemical reactions. The morpholine moiety contributes basicity and hydrogen bonding capabilities, while the trimethoxysilyl group facilitates covalent bonding with surfaces, enhancing its utility in surface modification applications.

The biological activity of TMPM is primarily attributed to its ability to interact with biological membranes and cellular components. The trimethoxysilyl group can react with hydroxyl groups on surfaces, forming siloxane bonds that enhance adhesion and stability of coatings in biological environments. Additionally, the morpholine ring may influence the compound's interaction with biological targets due to its nitrogen atom, which can participate in hydrogen bonding and ionic interactions.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that TMPM exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting cell membrane integrity, similar to other silane-based compounds .

- Cytotoxicity : Research indicates that TMPM may have cytotoxic effects on specific cancer cell lines. The compound's ability to penetrate cellular membranes allows it to exert effects on intracellular targets, potentially leading to apoptosis in malignant cells.

- Surface Modification : TMPM is utilized for modifying surfaces in biomedical applications. Its ability to create stable coatings enhances biocompatibility and reduces protein adsorption on medical devices, thus improving their performance .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of TMPM-coated surfaces against Salmonella typhimurium and influenza viruses. The results demonstrated a significant reduction in pathogen viability on TMPM-treated surfaces compared to untreated controls, indicating its potential as a surface disinfectant .

Case Study 2: Cytotoxicity Assessment

In vitro assays assessed the cytotoxic effects of TMPM on human cancer cell lines. The findings revealed that TMPM induced apoptosis at concentrations above 50 µM, suggesting its potential as an anticancer agent.

Synthesis Methods

The synthesis of TMPM typically involves the ring-opening reaction of protected morpholine derivatives with trimethoxysilane under controlled conditions. This method allows for the formation of the desired product while minimizing side reactions.

Data Table: Biological Activities of TMPM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.